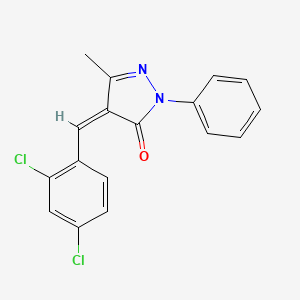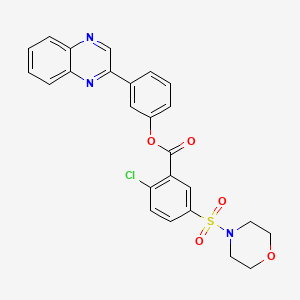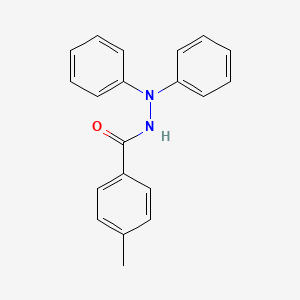![molecular formula C27H16N2O3S2 B11101400 2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11101400.png)
2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of naphthalene, benzothiazole, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular interactions.
Industry: The compound may be used in the development of new materials, such as polymers or dyes, with unique properties
Mechanism of Action
The mechanism of action of 2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(NAPHTHALEN-2-YL)PROPANENITRILE: A simpler naphthalene derivative with different functional groups.
NAPHTHALEN-2-YL 1-(BENZAMIDO(DIETHOXYPHOSPHORYL)METHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: A compound with a triazole ring and phosphonate group.
DI(NAPHTHALEN-2-YL)-1,2-DIPHENYLETHENE: A conjugated polymer with aggregation-enhanced emission properties.
Uniqueness
2-(2-{[2-(NAPHTHALEN-2-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of naphthalene, benzothiazole, and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H16N2O3S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[2-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H16N2O3S2/c30-23(18-10-9-16-5-1-2-6-17(16)13-18)15-33-27-28-22-12-11-19(14-24(22)34-27)29-25(31)20-7-3-4-8-21(20)26(29)32/h1-14H,15H2 |
InChI Key |
OTBKDOZFBSAGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11101320.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(2-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione](/img/structure/B11101324.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101332.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![N-[(11Z)-2,4,6-trimethyl-11H-indeno[1,2-b]quinolin-11-ylidene]cyclohexanamine](/img/structure/B11101348.png)
![4-[(E)-{2-[2-{[(2E)-2-(4-{[(2,4-dichlorophenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}-3-(4-nitrophenyl)acryloyl]hydrazinylidene}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11101349.png)
![N-(4-Acetylphenyl)-2-[N-(4-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B11101354.png)
![3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101370.png)

![3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11101377.png)


![(2Z)-(methoxyimino)[(2Z)-2-(propan-2-ylidenehydrazinylidene)-2,3-dihydro-1,3-thiazol-4-yl]ethanoic acid](/img/structure/B11101394.png)
